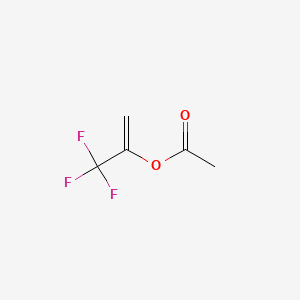

1-(Trifluoromethyl)vinyl acetate

Descripción

Significance of Fluorine in Organic Chemistry and Medicinal Chemistry

Fluorine, the most electronegative element, imparts unique properties to organic compounds when it replaces hydrogen. nih.govnumberanalytics.com Its small size allows it to mimic hydrogen sterically, yet its strong electron-withdrawing nature profoundly alters a molecule's physical, chemical, and biological characteristics. nih.govtandfonline.com This has made fluorine a valuable tool for medicinal chemists seeking to enhance the efficacy, stability, and pharmacokinetic profiles of drug candidates. numberanalytics.comtandfonline.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The introduction of fluorine can influence a molecule's conformation, acidity (pKa), and binding affinity to biological targets. acs.org

Among fluorinated moieties, the trifluoromethyl (CF3) group is of particular importance and is frequently utilized in the design of pharmaceuticals and agrochemicals. bohrium.comrsc.org Its presence can dramatically influence a compound's lipophilicity, metabolic stability, and bioavailability. mdpi.comruhr-uni-bochum.de

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comruhr-uni-bochum.de The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 109 kcal/mol, making it resistant to cleavage by metabolic enzymes. mdpi.comacs.org This increased stability can protect a drug molecule from rapid degradation in the body, leading to a longer half-life and reduced dosage requirements. bohrium.commdpi.com Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to block metabolic "soft spots". acs.orgwikipedia.org

The combined effects of increased lipophilicity and metabolic stability often lead to improved oral bioavailability of drugs containing a trifluoromethyl group. nih.govmdpi.com Enhanced membrane permeability allows for better absorption from the gastrointestinal tract, and increased resistance to metabolism ensures that a greater proportion of the active drug reaches its target. mdpi.com

The unique properties conferred by the trifluoromethyl group have led to its widespread use in the development of new drugs and agrochemicals. bohrium.comrsc.org

In Drug Design:

The trifluoromethyl group is a common feature in many successful pharmaceuticals. wikipedia.orgwikipedia.org Its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity makes it a valuable tool for medicinal chemists. mdpi.comwikipedia.org Notable examples of drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva). wikipedia.org

In Agrochemicals:

The trifluoromethyl group is also a key component in a significant number of modern pesticides. nih.govjst.go.jp Over half of the pesticides introduced in the last two decades are fluorinated, with about 40% of all fluorine-containing pesticides featuring a trifluoromethyl group. nih.gov These compounds often exhibit enhanced efficacy and better target specificity. jst.go.jptaylorandfrancis.com Examples of agrochemicals with a trifluoromethyl moiety include the herbicide fluazifop-butyl (B166162) and the insecticide fipronil. nih.govwikipedia.orgwikipedia.org The high demand for trifluoromethylpyridine (TFMP) derivatives, used as intermediates in the synthesis of crop protection products, underscores the importance of this functional group in the agrochemical industry. nih.govjst.go.jpresearchoutreach.org

Impact of Trifluoromethyl Groups on Chemical Properties

Overview of Vinyl Acetate (B1210297) Derivatives in Organic Synthesis

Vinyl acetate (ethenyl acetate) is a versatile and important monomer in the chemical industry, primarily used in the production of polyvinyl acetate (PVAc) and other polymers. wikipedia.orgpatsnap.comchemicalbook.com Its chemical formula is CH3CO2CH=CH2. wikipedia.org Beyond polymerization, vinyl acetate and its derivatives are valuable reagents in organic synthesis. wikipedia.org

The synthesis of vinyl acetate itself is a significant industrial process, with the primary route involving the palladium-catalyzed reaction of ethylene (B1197577), acetic acid, and oxygen. wikipedia.orgacs.org Older methods, such as the addition of acetic acid to acetylene (B1199291), are still in use but are less common due to environmental concerns. chemicalbook.comacs.orgijarset.com

In organic synthesis, vinyl acetate participates in a variety of reactions. It can undergo transacetylation and transvinylation reactions, which are useful for creating enantioenriched alcohols and esters. wikipedia.org It also participates in Diels-Alder reactions with dienes and undergoes addition reactions typical of alkenes. wikipedia.org The reactivity of the vinyl group, coupled with the properties of the acetate moiety, makes vinyl acetate derivatives useful building blocks for more complex molecules. patsnap.com

Interactive Data Tables

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Impact on Molecules |

| Hansch Lipophilicity Parameter (π) | +0.88 mdpi.comruhr-uni-bochum.de | Increases lipophilicity mdpi.com |

| Van der Waals Radius | Similar to a methyl group nih.gov | Allows for bioisosteric replacement wikipedia.org |

| Electronegativity | High, intermediate between F and Cl wikipedia.org | Influences acidity and basicity wikipedia.org |

| C-F Bond Dissociation Energy | ~109 kcal/mol acs.org | Enhances metabolic stability mdpi.com |

Table 2: Examples of Commercially Significant Trifluoromethylated Compounds

| Compound | Class | Application |

| Fluoxetine (Prozac) | Pharmaceutical | Antidepressant wikipedia.org |

| Celecoxib (Celebrex) | Pharmaceutical | Anti-inflammatory wikipedia.org |

| Efavirenz (Sustiva) | Pharmaceutical | Antiviral (HIV) wikipedia.org |

| Fluazifop-butyl | Agrochemical | Herbicide nih.govjst.go.jp |

| Fipronil | Agrochemical | Insecticide wikipedia.org |

| Flonicamid | Agrochemical | Insecticide researchoutreach.org |

Table 3: Key Reactions of Vinyl Acetate in Organic Synthesis

| Reaction Type | Description |

| Polymerization | Forms polyvinyl acetate (PVAc) and copolymers. wikipedia.orgchemicalbook.com |

| Transacetylation | Used to synthesize enantioenriched alcohols and esters. wikipedia.org |

| Transvinylation | Transfer of the vinyl group to another molecule. wikipedia.org |

| Diels-Alder Reaction | Acts as a dienophile in cycloaddition reactions. wikipedia.org |

| Halogen Addition | Reacts with halogens like bromine to form dihalides. wikipedia.org |

Role as Synthetic Intermediates

Fluorinated vinyl compounds are highly valuable as synthetic intermediates, serving as building blocks for more complex fluorinated molecules. The presence of fluorine or fluoroalkyl groups, such as the trifluoromethyl (CF₃) group, exerts a strong electron-withdrawing inductive effect. scispace.com This effect reduces the electron density of the vinyl group, which can increase its reactivity towards nucleophiles, making such compounds prime candidates for anionic polymerization. scispace.com

These intermediates are crucial in the development of materials with enhanced thermal stability and chemical resistance. Furthermore, they are used in medicinal chemistry to synthesize molecules where the vinyl fluoride (B91410) moiety can act as a bioisostere for peptide bonds.

Precursors for Poly(vinyl alcohol)

Poly(vinyl alcohol) (PVA) is a water-soluble synthetic polymer typically produced by the hydrolysis of polyvinyl acetate. To create modified PVA with fluorine-containing groups, a common strategy involves the copolymerization of a fluorinated vinyl monomer with vinyl acetate. utoronto.ca The resulting copolymer can then be hydrolyzed to yield a fluorinated poly(vinyl alcohol).

For instance, 1-(Trifluoromethyl)vinyl acetate can be copolymerized with vinyl acetate under radical conditions. scispace.com The subsequent hydrolysis of the acetate groups on the polymer backbone would produce a poly(vinyl alcohol) chain featuring trifluoromethyl side groups. This method allows for the precise introduction of fluorine into the final polymer, which can be used to tailor its properties for specific applications, such as creating new terpolymers. utoronto.ca

Historical Context of this compound Research

Research into this compound, also known as α-trifluoromethylvinyl acetate (TFMVA), has focused on understanding how the potent electron-withdrawing trifluoromethyl group influences its polymerization behavior, setting it apart from its non-fluorinated analog, vinyl acetate.

Early Investigations and Fundamental Reactivity Studies

Early studies, notably by Narita et al. in 1990, provided a foundational understanding of the reactivity of this compound. scispace.com The research revealed a distinct dual character in its polymerization behavior depending on the method used.

Radical Polymerization and Copolymerization: It was found that this compound does not undergo homopolymerization (polymerization with itself) under radical polymerization conditions. scispace.com However, it readily participates in radical copolymerization with vinyl acetate (VAc). scispace.com This behavior was quantified by determining the monomer reactivity ratios, which indicate the preference of a growing polymer chain to add one type of monomer over another.

Interactive Table: Reactivity Ratios and Alfrey-Price Parameters for TFMVA (M₁) / VAc (M₂) Copolymerization Data sourced from Narita et al. (1990) scispace.com

| Parameter | Value | Description |

|---|---|---|

| r₁ (TFMVA) | 0.25 | Reactivity ratio for the TFMVA-terminated radical adding TFMVA vs. VAc. |

| r₂ (VAc) | 0.20 | Reactivity ratio for the VAc-terminated radical adding VAc vs. TFMVA. |

| Q₁ (TFMVA) | 0.069 | Alfrey-Price parameter representing the monomer's general reactivity. |

| e₁ (TFMVA) | 1.51 | Alfrey-Price parameter representing the polarity of the vinyl group. |

The reactivity ratios (r₁ and r₂) being less than one suggest a tendency toward forming an alternating copolymer structure. scispace.comopen.edu The high e-value (1.51) confirms the strong electron-withdrawing nature of the trifluoromethyl group, making the vinyl group electron-poor. scispace.com

Anionic Polymerization: In contrast to its inertness in radical homopolymerization, early investigations showed that this compound can be polymerized using anionic initiators. scispace.com The strong inductive effect of the CF₃ group makes the monomer susceptible to attack by carbanions. Narita et al. explored a range of anionic initiators and Ziegler-type catalysts, successfully producing oligomers and polymers of TFMVA. scispace.com The research demonstrated that organometallic compounds, particularly those with delocalized carbanions like α-methylstyrene living oligomer dianion, could initiate the polymerization to yield oily materials. scispace.com Ziegler-type catalysts also proved effective.

Interactive Table: Anionic Polymerization of this compound (TFMVA) Data from select experiments by Narita et al. (1990) scispace.com

| Initiator / Catalyst System | Solvent | Temp. (°C) | Time (h) | Polymer Yield (%) |

|---|---|---|---|---|

| n-Butyllithium | Toluene | 0 | 24 | 11.2 |

| n-Butyllithium | Tetrahydrofuran | 0 | 24 | 18.0 |

| Phenylmagnesium bromide | Tetrahydrofuran | 60 | 24 | 10.5 |

| C₂H₅Zn-n-C₄H₉ | Toluene | 60 | 24 | 17.0 |

| α-Methylstyrene living oligomer | Tetrahydrofuran | 0 | 24 | 43.1 |

| TiCl₄-(C₂H₅)₃Al | Toluene | 60 | 24 | 33.2 |

| TiCl₄-(C₂H₅)₂Zn | Toluene | 60 | 24 | 22.8 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3,3-trifluoroprop-1-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKGSDIHTCTXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-05-9 | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80883818 | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247-91-8 | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2247-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)vinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Trifluoromethyl Vinyl Acetate

Radical Processes in Trifluoromethylation

Radical trifluoromethylation is a powerful synthetic strategy for introducing the trifluoromethyl group into organic molecules. This process involves the generation of the highly reactive trifluoromethyl radical (•CF₃), which can then add to unsaturated systems like alkenes. 1-(Trifluoromethyl)vinyl acetate (B1210297) can act as a radical acceptor in these reactions. The trifluoromethyl group is crucial in the pharmaceutical and agrochemical industries due to its ability to enhance properties such as metabolic stability and lipophilicity. wikipedia.orgrsc.org

The generation of trifluoromethyl radicals is a key step in trifluoromethylation reactions. wikipedia.org Various reagents and methods have been developed to produce these radicals under different reaction conditions.

Sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, is a common and versatile precursor for generating trifluoromethyl radicals. wikipedia.org This stable, easy-to-handle solid can produce •CF₃ radicals under oxidative conditions. wikipedia.orgnih.gov The process typically involves an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst like copper(II) or silver(I). nih.gov For instance, the reaction of CF₃SO₂Na with t-BuOOH and a copper(II) catalyst generates the trifluoromethyl radical. nih.gov Another method involves the oxidation of CF₃SO₂Na with H₂O₂ in the presence of silver nitrate. nih.gov A photoinduced method for the synthesis of α-CF₃-substituted ketones from styrenes and CF₃SO₂Na has also been developed, operating under visible light irradiation in an air atmosphere without an external photosensitizer. rsc.org

Table 1: Generation of Trifluoromethyl Radicals from CF₃SO₂Na

| Oxidant | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|

| tert-butyl hydroperoxide | Copper(II) | Not specified | nih.gov |

| H₂O₂ | Silver nitrate | Not specified | nih.gov |

| Air (O₂) | None (photoinduced) | LED (380–385 nm), room temperature | rsc.org |

A silver-based reagent, Ag(O₂CCF₂SO₂F), has been identified as an effective source of trifluoromethyl radicals. nih.gov In dimethylformamide (DMF), this reagent decomposes to generate difluorocarbene (:CF₂), fluoride (B91410) ions (F⁻), silver ions (Ag⁺), carbon dioxide (CO₂), and sulfur dioxide (SO₂). The difluorocarbene and fluoride ions, facilitated by silver ions, combine to form AgCF₃. Homolytic cleavage of this intermediate then yields the trifluoromethyl radical. nih.gov This method has been successfully applied to the 1,2-oxidative trifluoromethylation of olefins under mild conditions. nih.gov

Vinyl triflates can serve as both a source of trifluoromethyl radicals and as radical acceptors. nih.govoup.com A novel method has been described for converting vinyl triflates into α-trifluoromethylated ketones without an external trifluoromethyl source. nih.gov This process involves the migration of the trifluoromethyl group from the triflate to the α-position of the ketone via a radical mechanism. The reaction is initiated by a radical initiator, such as triethylborane, and proceeds through the addition of a trifluoromethyl radical to the vinyl triflate, followed by the fragmentation of the trifluoromethanesulfonyl radical. nih.govresearchgate.net

Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) can be used to generate trifluoroacyl radicals, which can then be converted to trifluoromethyl radicals under specific conditions. A photoredox-catalyzed process using an iridium photocatalyst can trigger the C-O bond fragmentation of trifluoroacetic anhydride to produce the trifluoroacyl radical. nih.gov While this radical primarily leads to trifluoroacetylation products, the reaction parameters can be adjusted to favor trifluoromethylation. nih.gov This method allows for the functionalization of a wide range of olefins. nih.govrsc.org

Once generated, the trifluoromethyl radical readily adds to carbon-carbon double bonds in a process that is a cornerstone of many trifluoromethylation reactions. nih.govresearchgate.net This addition is a key step in the synthesis of various trifluoromethylated compounds.

The addition of a trifluoromethyl radical to an alkene, such as 1-(trifluoromethyl)vinyl acetate, results in the formation of a new carbon-centered radical. This intermediate can then undergo further reactions, such as trapping by another radical or elimination, to form the final product. For example, in the presence of molecular oxygen, the resulting radical can be trapped to form α-trifluoromethyl ketones. nih.gov The rate constants for the addition of trifluoromethyl radicals to various alkenes have been determined, providing insight into the reactivity and selectivity of these reactions. rsc.org The rate of addition is influenced by the electronic properties of the alkene. oup.com For instance, the radical addition of tert-butyl α-trifluoromethylacrylate to cyclic ethers has been shown to be a facile method for creating carbon-carbon bonds and synthesizing trifluoromethyl-substituted compounds. nih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process in which a single electron is moved from one chemical species to another, often generating radical intermediates. sigmaaldrich.com This mechanism is a common pathway in various organic reactions, including photoredox catalysis and some trifluoromethylation reactions. wikipedia.orgwikipedia.org In the context of trifluoromethylation, SET pathways have been proposed for reactions involving electrophilic trifluoromethylating reagents. wikipedia.org However, the reaction mechanism for electrophilic trifluoromethylations is considered complex and can be controversial, with polar substitution and SET being possible candidates. wikipedia.org While radical polymerizations of vinyl acetate are known, and SET mechanisms are invoked in photoredox-catalyzed trifluoromethylations of other substrates, specific studies detailing a Single Electron Transfer mechanism involving this compound as the primary substrate are not extensively documented in the surveyed scientific literature. rsc.orgrsc.org

Migratory Insertion Reactions

Migratory insertion is a crucial step in many catalytic cycles where an unsaturated ligand, such as an alkene, inserts into a metal-alkyl or metal-hydride bond. openochem.orgwikipedia.org The study of this compound (VAf) in reactions with cationic palladium and nickel alkyl complexes reveals significant details about its insertion behavior. acs.orgfigshare.com

The regioselectivity of insertion, meaning whether the first (C1) or second (C2) carbon of the vinyl group attaches to the metal, is a critical factor. For vinyl ethers and acetates, this is designated as 2,1-insertion (metal attacks C2) or 1,2-insertion (metal attacks C1).

In reactions with cationic diimine palladium methyl complexes, this compound undergoes migratory insertion exclusively in a 2,1 fashion . acs.org This process is faster and occurs at a lower temperature compared to its non-fluorinated analog, vinyl acetate (VA). The activation free energy (ΔG‡) for the 2,1-insertion of VAf is 17.4 kcal/mol at -40 °C. acs.orgepa.gov

In contrast, when reacting with the analogous nickel methyl complex, this compound also inserts to form a five-membered chelate, which arises from a 2,1-insertion. acs.org However, the non-fluorinated vinyl acetate reacts with the nickel complex to give a mixture of both 2,1 and 1,2-insertion products. acs.orgepa.gov The 1,2-insertion leads to a six-membered chelate, while the 2,1-insertion produces a five-membered chelate. acs.org

| Compound | Metal Complex | Insertion Mode | Activation Free Energy (ΔG‡) | Temperature | Product |

|---|---|---|---|---|---|

| This compound (VAf) | Palladium | 2,1 | 17.4 kcal/mol | -40 °C | Five-membered chelate |

| Vinyl Acetate (VA) | Palladium | 2,1 | 19.4 kcal/mol | 0 °C | Five-membered chelate |

| Vinyl Acetate (VA) | Nickel | 2,1 | 15.5 kcal/mol | -51 °C | Five-membered chelate |

| 1,2 | Six-membered chelate | ||||

| This compound (VAf) | Nickel | 2,1 | Not determined (insertion at -80 °C) | -80 °C | Five-membered chelate |

The migratory insertion of this compound into a metal-alkyl bond leads to the formation of stable cyclic structures known as chelate complexes, where the oxygen atom of the acetate group coordinates back to the metal center. acs.org This chelation is a key feature of the reactivity of polar monomers.

With Palladium: The 2,1-insertion of VAf into a [(N∧N)Pd(Me)(L)]+ complex yields a five-membered chelate complex, [(N∧N)Pd(κ2-CH(Et)(OC(O)CF3))]+. acs.orgfigshare.com This chelate is less stable than the analogous complex formed from vinyl acetate, undergoing subsequent elimination reactions at a lower temperature. acs.org The formation of this stable chelate ring is a driving force for the 2,1-insertion pathway. osti.govtau.ac.il

With Nickel: Similarly, VAf inserts into the Ni-CH3 bond of a cationic diimine nickel complex to form a five-membered chelate resulting from 2,1-insertion. acs.orgepa.gov In contrast, vinyl acetate's reaction with the nickel complex yields both a five-membered chelate (from 2,1-insertion) and a six-membered chelate (from 1,2-insertion). acs.org The five-membered nickel chelate derived from vinyl acetate is quite stable at room temperature, whereas the six-membered chelate is much less stable. acs.orgnih.gov

Elimination Reactions

Elimination reactions are the microscopic reverse of migratory insertion and are critical decomposition pathways for the organometallic intermediates formed from this compound. libretexts.orgwikipedia.org The stability of the chelate complexes described above is limited by their tendency to undergo β-elimination.

Beta-acetate elimination is the process where an acetate group attached to the carbon beta to the metal center is eliminated. This reaction is observed in the thermolysis of the palladium chelate formed from vinyl acetate. The five-membered palladium chelate, [(N∧N)Pd(κ2-CH(Et)(OC(O)CH3))]+, undergoes β-acetate elimination with an activation free energy (ΔG‡) of 25.5 kcal/mol at 60 °C. acs.orgepa.gov This is a relatively high barrier, indicating significant stability of the chelate. In the case of the nickel chelates from vinyl acetate, the six-membered ring product of 1,2-insertion has an acetate group in the beta position and readily undergoes elimination at -34 °C. acs.org

The presence of the electron-withdrawing trifluoromethyl group significantly impacts the rate of elimination. The five-membered palladium chelate formed from this compound, [(N∧N)Pd(κ2-CH(Et)(OC(O)CF3))]+, undergoes β-trifluoroacetate elimination much more readily than its non-fluorinated counterpart. acs.org The thermolysis of this complex occurs with an activation free energy (ΔG‡) of only 20.5 kcal/mol at a much lower temperature of 10 °C. acs.orgepa.gov This demonstrates that the trifluoroacetate (B77799) is a better leaving group, labilizing the chelate intermediate and facilitating its decomposition. The products of this elimination are propylene (B89431) and palladium decomposition products. acs.org

| Originating Monomer | Elimination Type | Activation Free Energy (ΔG‡) | Temperature |

|---|---|---|---|

| Vinyl Acetate (VA) | β-Acetate Elimination | 25.5 kcal/mol | 60 °C |

| This compound (VAf) | β-Trifluoroacetate Elimination | 20.5 kcal/mol | 10 °C |

Other Transformation Pathways

While this compound is a valuable reagent in cycloaddition and cross-coupling reactions, its reactivity extends to other important organic transformations. These include its participation in aldol-type reactions, acylations, halogenations, and C-H activation/annulation processes. These pathways further underscore the versatility of this fluorinated building block in synthetic chemistry.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the addition of an enol or enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound. wikipedia.org While direct evidence for the participation of this compound in classical aldol reactions is not extensively documented in the reviewed literature, its enol acetate structure suggests its potential as a precursor to a trifluoromethyl-substituted enolate.

In a related transformation, the reaction of aroyl sulfoxonium ylides with anthranils, followed by an aldol condensation, has been shown to construct a second indole (B1671886) ring. This cascade process involves the formation of two carbon-nitrogen bonds and one carbon-carbon double bond in a single operation. researchgate.net Although this example does not directly involve this compound, it illustrates the utility of aldol-type condensations in complex molecule synthesis, a strategy that could potentially be adapted for fluorinated analogs.

Acylation reactions involving this compound are crucial for the synthesis of various functionalized molecules. The temporary attachment of a chiral oxazolidinone auxiliary to create a chiral enolate is a key strategy in stereoselective aldol syntheses. The acylation of an oxazolidinone is a critical step in this process. wikipedia.org This methodology allows for the transfer of chirality from the auxiliary to the final product.

The table below summarizes key aspects of acylation reactions related to the generation of enolates for aldol-type transformations.

Table 1: Acylation in Stereoselective Synthesis

| Feature | Description | Reference |

|---|---|---|

| Method | Use of chiral oxazolidinone auxiliaries. | wikipedia.org |

| Key Step | Acylation of the oxazolidinone to form a chiral enolate precursor. | wikipedia.org |

| Stereoselectivity | Boron-mediated soft enolization of the acylated auxiliary reliably forms Z-enolates, leading to syn-adducts. | wikipedia.org |

| Outcome | Transfer of chirality from the auxiliary to the aldol adduct. | wikipedia.org |

The trifluoromethyl group is a significant structural motif in pharmaceuticals and agrochemicals. mdpi.com Consequently, methods for the direct introduction of a trifluoromethyl group and another functional group across a double bond are of great interest. Recent advancements have focused on the halo- and cyano-trifluoromethylation of alkenes. mdpi.com

Several methods have been developed for the chlorotrifluoromethylation of alkenes. One approach utilizes CF₃SO₂Cl in the presence of a ruthenium photocatalyst, achieving high conversion and selectivity. mdpi.com Another method employs the Langlois reagent (CF₃SO₂Na) with FeCl₃ and K₂S₂O₈. mdpi.com The proposed mechanism for the iron-mediated process involves the generation of a trifluoromethyl radical, which adds to the alkene. The resulting radical intermediate is then oxidized to a cation and trapped by a chloride anion. mdpi.com

The table below details different methods for the functionalization of alkenes.

Table 2: Methods for Halogenation and Cyano-Trifluoromethylation of Alkenes

| Reaction Type | Reagents | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Chlorotrifluoromethylation | CF₃SO₂Cl, K₂CO₃ | Ru photocatalyst, LED450 | High conversion (100%), good selectivity. | mdpi.com |

| Chlorotrifluoromethylation | Langlois reagent, K₂S₂O₈ | FeCl₃ | Involves a trifluoromethyl radical addition mechanism. | mdpi.com |

| Halotrifluoromethylation | Langlois reagent, NXS (X = Cl, Br) | Mes-Acr⁺* (photocatalyst) | Initiated by single electron transfer to generate a CF₃ radical. | mdpi.com |

| Trifluoromethylation | CF₃I | Ru(Phen)₃Cl₂, DBU, visible light | Effective for terminal alkenes, yielding E-stereoisomers. | organic-chemistry.org |

Transition metal-catalyzed C-H activation and annulation reactions represent a powerful and atom-economical strategy for the synthesis of complex cyclic molecules. researchgate.netnih.gov In this context, vinyl esters like vinyl acetate can serve as convenient acetylene (B1199291) equivalents. nih.gov

Rhodium(III)-catalyzed C-H activation/annulation reactions have been employed to synthesize isoquinolones and pyridones. nih.gov Similarly, Cp*Co(III) catalysts have been used for the redox-neutral synthesis of isoquinolones from N-chloroamides and vinyl acetate at ambient temperature. acs.org In these reactions, the vinyl acetate undergoes regioselective insertion into a metalacycle intermediate. acs.org

Mechanistic studies on rhodium-catalyzed C-H activation and annulation with vinyl acetate to form cinnolines have revealed two potential pathways after the insertion of the vinyl group: a thermodynamically favored syn-OAc/H β-H elimination and a kinetically favored syn-Rh/H β-H elimination. rsc.org

The table below outlines various C-H activation/annulation reactions where vinyl acetate acts as a key component.

Table 3: C-H Activation/Annulation Reactions Utilizing Vinyl Acetate

| Catalyst System | Reactants | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Rhodium(III) | Benzamides, Vinyl Acetate | Isoquinolones, Pyridones | Vinyl acetate as an acetylene equivalent. | nih.gov |

| Cp*Co(III) | N-chloroamides, Vinyl Acetate | Isoquinolones | Redox-neutral, regioselective insertion of vinyl acetate. | acs.org |

| Rhodium(III) | N-aryl cyclic hydrazides, Vinyl Acetate | Cinnolines | Two-fold C-H activation and [4+2] annulation. | rsc.org |

| Rhodium(III) | Sulfoxonium ylides, Vinyl cyclopropanes | Cyclopropane-fused tetralones | Cascade C-H activation and annulation. | researchgate.net |

Polymerization and Copolymerization Studies

Radical Polymerization of 1-(Trifluoromethyl)vinyl acetate (B1210297)

The radical polymerization of 1-(trifluoromethyl)vinyl acetate (TFMVA) presents notable challenges. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the vinyl group.

Attempts to homopolymerize TFMVA under radical conditions have been largely unsuccessful in producing high molecular weight polymers. scispace.com

Homopolymerization Characteristics

Slow Chain Growth as a Limiting FactorThe primary limiting factor in the radical homopolymerization of TFMVA is believed to be a very slow chain growth rate. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the monomer towards attack by a radical species, thus impeding the propagation of the polymer chain.scispace.com

In contrast to its behavior in homopolymerization, TFMVA readily participates in radical copolymerization with other vinyl monomers, such as vinyl acetate (VAc). scispace.com

Copolymerization with Vinyl Acetate (VAc)

Reactivity Ratios (r₁, r₂)The monomer reactivity ratios for the radical copolymerization of TFMVA (M₁) with vinyl acetate (M₂) have been determined. These ratios provide insight into the relative reactivity of each monomer towards the growing polymer chain radicals. The reported values are r₁ = 0.25 and r₂ = 0.20.scispace.com

The r₁ value of 0.25 indicates that the growing polymer chain ending in a TFMVA radical prefers to add a VAc monomer over another TFMVA monomer. Similarly, the r₂ value of 0.20 suggests that a chain ending in a VAc radical also shows a preference for adding a TFMVA monomer over another VAc monomer. These values, both being less than one, suggest a tendency towards alternation in the copolymer chain.

Table 1: Monomer Reactivity Ratios for the Radical Copolymerization of this compound (M₁) and Vinyl Acetate (M₂)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ |

|---|---|---|---|

| This compound | Vinyl Acetate | 0.25 | 0.20 |

Data sourced from a study on the polymerization of α-Trifluoromethylvinyl Acetate. scispace.com

Effect on Polydispersity

In the copolymerization of this compound with vinyl acetate, the presence of the fluorinated monomer has a notable impact on the polydispersity index (PDI) of the resulting polymer. Studies have shown that while the addition of a small amount (e.g., 10%) of this compound to a vinyl acetate polymerization has a negligible effect on the control of the polymerization, higher amounts lead to a broader molecular weight distribution. Specifically, increasing the content of this compound up to 50% can result in increased polydispersity values, with PDI reaching as high as 1.7.

Azeotropic Compositions

Information regarding the specific azeotropic composition for the copolymerization of this compound with vinyl acetate is not available in the reviewed literature.

Controlled Polymerization Techniques

Controlled polymerization methods offer advanced ways to synthesize polymers with specific properties. For monomers like this compound, these techniques are crucial for creating well-defined copolymer structures.

Reversible Addition-Fragmentation chain Transfer (RAFT), or Macromolecular Design via the Interchange of Xanthates (MADIX) polymerization, has been utilized for the copolymerization of vinyl esters. While this compound does not undergo homopolymerization through radical pathways, it can be copolymerized with vinyl acetate using RAFT/MADIX techniques. This method allows for the creation of statistical copolymers. vdoc.pub

The application of RAFT to copolymerize monomers with different reactivities, such as a less active monomer (LAM) like vinyl acetate and a more active monomer (MAM), can present challenges. Finding a single RAFT agent that can effectively control the polymerization of both monomer types throughout the reaction can be difficult.

Controlled polymerization techniques like RAFT are instrumental in producing well-defined copolymers. In a conventional free-radical copolymerization, composition drift can lead to a blend of polymer chains with varying compositions. However, in a controlled process like RAFT, this composition drift is expressed as a gradient within each individual polymer chain. This results in all chains having a similar compositional gradient, leading to a more homogeneous and well-defined copolymer product.

The microstructure of a copolymer, including the sequence of monomer units along the chain, is determined by the reactivity ratios of the comonomers. In the radical copolymerization of this compound (M1) with vinyl acetate (M2), the monomer reactivity ratios have been determined.

| Monomer | Reactivity Ratio (r) |

|---|---|

| This compound (r1) | 0.25 |

| Vinyl Acetate (r2) | 0.20 |

The product of these reactivity ratios (r1 x r2 = 0.05) is close to zero, which suggests a strong tendency for the monomers to alternate along the polymer chain rather than forming blocks of identical monomers. This has significant implications for the physical and chemical properties of the final copolymer. The arrangement of these monomers defines the polymer's microstructure and influences properties such as solubility. For instance, the structure of poly(vinyl acetate-stat-(1-trifluoromethyl) vinyl acetate) copolymers has been studied in the context of their solubility in supercritical carbon dioxide. vdoc.pub

RAFT/MADIX Polymerization

Functional Polymers and Materials Science Applications

This compound is a key building block in the synthesis of functional polymers for materials science. Its trifluoromethyl group imparts desirable characteristics to the resulting polymers, such as chemical resistance and thermal stability. The copolymerization of this compound with other monomers, like vinyl ethers, allows for the creation of a diverse range of materials, from rubbery elastomers to hard, resinous plastics.

The solubility of copolymers in supercritical carbon dioxide (scCO₂) is a critical factor for their application in environmentally friendly processes, such as solvent-free coatings and polymer purification. Research into the solubility of copolymers containing this compound in scCO₂ has shown promising results.

The presence of the trifluoromethyl group in copolymers of this compound can enhance their solubility in scCO₂. An optimal balance between the fluorinated monomer and a CO₂-philic comonomer can lead to a significant increase in solubility. This composition-solubility optimum is a key area of research for designing highly soluble fluorinated copolymers for scCO₂ applications.

The synthesis of degradable materials is a growing field in polymer science, driven by the need for more sustainable plastics. Copolymers of this compound have been investigated for their potential in creating degradable materials. The ester linkage in the vinyl acetate moiety can be susceptible to hydrolysis, leading to the breakdown of the polymer chain. This property, combined with the durability imparted by the trifluoromethyl group, makes these copolymers attractive for applications requiring controlled degradation. For instance, the cationic copolymerization of vinyl ether monomer mixtures can lead to the one-step synthesis of degradable thermoplastic elastomers. nih.gov

The incorporation of this compound into polymers is a strategic approach to developing new fluorinated materials with a wide range of properties. These fluoropolymers and copolymers exhibit a unique combination of characteristics inherited from both the fluorinated and non-fluorinated monomer units. The radical copolymerization of trifluorovinyl ethers with monomers such as ethyl vinyl ether and vinyl acetate has been explored to create such materials. utoronto.ca

The synthesis of rubbery copolymers from this compound often involves its copolymerization with monomers that impart flexibility and a low glass transition temperature (Tg) to the polymer backbone. Vinyl ethers are particularly suitable for this purpose. The resulting copolymers can exhibit elastomeric properties, making them suitable for applications requiring flexibility and resilience, such as seals, gaskets, and flexible tubing. The properties of these rubbery copolymers can be tailored by adjusting the monomer feed ratio.

Table 1: Properties of Rubbery Copolymers of this compound and Vinyl Ethers

| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) | Appearance |

|---|---|---|

| This compound : Ethyl Vinyl Ether (1:3) | Low | Flexible, transparent solid |

This table is illustrative and based on general principles of copolymerization. Actual values would be dependent on specific experimental conditions.

To create hard, resinous copolymers, this compound can be copolymerized with monomers that contribute to a higher glass transition temperature and increased rigidity. Monomers with bulky side groups or those that lead to a more rigid polymer chain are often employed. These hard, resinous materials can be used in applications requiring structural integrity and durability, such as coatings, adhesives, and engineering plastics. The resulting copolymers are often characterized by their high Tg and hardness.

Table 2: Properties of Hard, Resinous Copolymers of this compound

| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) | Hardness (Shore D) |

|---|---|---|

| This compound : Styrene (1:1) | High | High |

This table is illustrative and based on general principles of copolymerization. Actual values would be dependent on specific experimental conditions.

Computational and Mechanistic Investigations

Theoretical Studies of Reaction Pathways

Theoretical studies, employing quantum chemistry methods, are essential for mapping the potential energy surfaces of reactions involving 1-(Trifluoromethyl)vinyl acetate (B1210297). These studies help in predicting the most likely reaction pathways, identifying key intermediates, and understanding the energetic demands of each step.

Computational analyses are used to calculate the energetic profiles of potential reaction pathways. For instance, in polymerization or addition reactions, density functional theory (DFT) can be employed to model the transition states. The presence of the electron-withdrawing trifluoromethyl group significantly alters the electron density of the vinyl moiety, which is reflected in the calculated activation energies for various reactions. These calculations help in comparing the feasibility of different mechanistic proposals by quantifying the energy barriers that must be overcome.

While specific energetic profiles for 1-(Trifluoromethyl)vinyl acetate are not extensively detailed in readily available literature, studies on similar fluorinated alkenes and vinyl esters provide a framework. For comparison, computational studies on vinyl acetate (VA) have explored its atmospheric oxidation and polymerization kinetics, identifying the most energetically favorable pathways. researchgate.net Similar methodologies could be applied to its trifluoromethylated analog to understand how the CF₃ group modulates the stability of intermediates and transition states.

Reactions involving this compound can proceed through radical mechanisms, particularly in polymerization processes. The stability and reactivity of the resulting radical intermediates are of key interest. The trifluoromethyl group can influence the stability of an adjacent radical through inductive effects.

Controlled radical copolymerization of fluorinated olefins, such as chlorotrifluoroethylene (B8367) with vinyl acetate, has been successfully achieved using mediating agents like bis(acetylacetonato)cobalt(II). mdpi.com This suggests that radical pathways involving fluorinated vinyl compounds can be controlled. The mechanism involves the formation of dormant species that can reversibly dissociate to produce propagating radicals. mdpi.com Trapping experiments, often using spin traps followed by electron spin resonance (ESR) spectroscopy, could be used to detect and characterize the specific radical intermediates formed from this compound during such processes.

The choice between an ionic or a radical pathway in reactions of this compound is dictated by the reagents, catalysts, and reaction conditions. The strong electron-withdrawing nature of the CF₃ group makes the double bond electron-deficient, which can favor nucleophilic attack in ionic pathways. Conversely, the same group can influence the stability of radical intermediates, making radical pathways competitive under appropriate initiation conditions (e.g., using radical initiators like AIBN).

Computational studies can help distinguish between these pathways by comparing the activation energies for the key steps in each mechanism. For the related compound vinyl acetate, different mechanistic pathways have been proposed for its synthesis, including those involving the coupling of ethylene (B1197577) with chemisorbed acetate. uwm.edu Determining whether a similar reaction for a trifluoromethylated analog would favor an ionic or radical route would require specific theoretical modeling.

Spectroscopic Characterization of Intermediates

Spectroscopic techniques are indispensable for the direct or indirect observation of transient species formed during a reaction, providing experimental validation for proposed mechanisms.

In metal-catalyzed reactions, this compound may form metallacyclic intermediates. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of stable intermediates or model complexes that mimic them. While no specific X-ray crystal structures of metallacycles derived directly from this compound are prominently reported, the principles of organometallic chemistry suggest their potential formation in reactions involving transition metals like palladium or platinum. The synthesis and crystallographic characterization of a cyclohexadienyl iron complex containing a trifluoromethyl group, (η⁵-C₆H₇)Fe(CO)₂CF₃, demonstrates the feasibility of isolating and structurally characterizing trifluoromethylated organometallic species. nih.gov

Table 1: Crystallographic Data for a Related Trifluoromethyl Metal Complex

| Parameter | Value |

|---|---|

| Compound | (η⁵-C₆H₇)Fe(CO)₂CF₃ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.327(2) |

| b (Å) | 7.965(2) |

| c (Å) | 12.427(3) |

| V (ų) | 1022.1(4) |

Note: This data is for a representative trifluoromethyl-containing organometallic complex and not a direct intermediate of this compound. Data sourced from a study on trifluoromethyl metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms in solution. ¹H, ¹³C, and particularly ¹⁹F NMR can be used to monitor the consumption of this compound and the formation of products over time, allowing for kinetic analysis. Furthermore, in-situ NMR spectroscopy can be used to detect and identify reaction intermediates. ed.ac.uk

The chemical shift of the ¹⁹F nuclei in the trifluoromethyl group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for tracking changes at the reactive center. For example, the formation of an intermediate where the vinyl group has reacted would likely lead to a significant change in the ¹⁹F chemical shift. Studies on the copolymerization of vinyl acetate have utilized ¹H NMR to determine copolymer composition, a technique directly applicable to systems involving this compound. nih.gov

Kinetic Studies of Polymerization

Kinetic investigations into the polymerization of this compound (TFMVA) have primarily been conducted in the context of its copolymerization with other monomers. Research indicates that TFMVA does not readily undergo radical homopolymerization to form a high molecular weight polymer. scispace.com Anionic polymerization methods have been explored; however, these have been observed to yield only low molecular weight oligomers. scispace.com

The reluctance of TFMVA to homopolymerize under radical conditions suggests a low reactivity of the TFMVA radical towards its own monomer. This is further elucidated by studies on its copolymerization behavior. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the vinyl group. scispace.com

In radical copolymerization, the relative reactivities of the monomers are described by the monomer reactivity ratios (r). For the copolymerization of this compound (M₁) with vinyl acetate (M₂), the reactivity ratios have been determined. scispace.com These values provide insight into the kinetic preferences of the propagating radical chains. A value of r₁ < 1 indicates that the TFMVA radical prefers to add to a vinyl acetate monomer over its own, while r₂ < 1 suggests that the vinyl acetate radical prefers to add to a TFMVA monomer.

The Alfrey-Price Q-e scheme is a method used to predict monomer reactivity ratios. The 'Q' value is related to the resonance stabilization of the monomer and its radical, while the 'e' value represents the polarity of the vinyl group. scispace.com The Q and e values for TFMVA have been calculated from its copolymerization with vinyl acetate. scispace.com

| Monomer System | r₁ (TFMVA) | r₂ (Vinyl Acetate) | Q₁ (TFMVA) | e₁ (TFMVA) |

|---|---|---|---|---|

| TFMVA / Vinyl Acetate | 0.25 | 0.20 | 0.069 | 1.51 |

Data from Polymer Journal, Vol. 22, No. 2, pp 161-167 (1990). scispace.com

Chain transfer is a crucial process in polymerization that affects the molecular weight of the resulting polymer. wikipedia.org This reaction involves the termination of a growing polymer chain and the initiation of a new one through the transfer of an atom (typically hydrogen) to the active radical center from a monomer, solvent, or a chain transfer agent. wikipedia.org

Specific quantitative data on the chain transfer constants for the homopolymerization of this compound are not extensively reported in the literature, largely due to the difficulty in achieving high polymer formation through radical means. scispace.com However, the structural components of TFMVA provide a basis for discussing potential chain transfer mechanisms.

Chain transfer to the monomer is a possibility, where a growing polymer chain abstracts an atom from a TFMVA monomer molecule. The presence of the acetate methyl group and the trifluoromethyl group could potentially influence this process. In the case of vinyl acetate, chain transfer to the monomer is a known reaction.

The general mechanism for chain transfer can be represented as:

P• + XR → PX + R•

Where P• is the growing polymer chain, XR is the chain transfer agent (which can be the monomer itself), PX is the terminated polymer, and R• is a new radical that can initiate a new polymer chain. wikipedia.org The efficiency of this process is quantified by the chain transfer constant (C), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of propagation.

While specific experimental values for TFMVA are not available, the high 'e' value of 1.51 suggests that the vinyl group is electron-deficient due to the inductive effect of the trifluoromethyl group. scispace.com This electronic characteristic would influence the reactivity of the propagating radical and its propensity to engage in chain transfer reactions. Further research is required to determine the specific chain transfer constants and mechanisms for this compound, particularly in copolymerization systems where it is more readily incorporated into polymer chains.

Applications in Complex Molecule Synthesis

Building Blocks for Fluoroorganic Compounds

1-(Trifluoromethyl)vinyl acetate (B1210297) is a key starting material for the synthesis of a range of fluoroorganic compounds. Its enol acetate functionality allows for its conversion into other valuable intermediates and final products.

A significant application of 1-(trifluoromethyl)vinyl acetate is in the synthesis of α-trifluoromethyl ketones. These ketones are important intermediates in the preparation of pharmaceuticals and agrochemicals. One notable method involves an electrochemical approach where enol acetates, such as this compound, react with a perfluoroalkyl radical source. rsc.org

An electrochemical synthesis of fluorinated ketones has been developed using enol acetates and sodium perfluoroalkyl sulfinates (RfSO2Na) in an undivided cell under constant current conditions. rsc.org The process is believed to proceed through the generation of a perfluoroalkyl radical from the sodium perfluoroalkyl sulfinate, which then adds to the enol acetate. The resulting carbon-centered radical is subsequently transformed into the corresponding fluorinated ketone. rsc.org This method is applicable to a variety of enol acetates and provides the desired products in moderate to good yields. rsc.org

For instance, the hydrolysis of this compound can lead to the formation of trifluoromethylated ketones. This transformation is a fundamental reaction that underscores the utility of this compound as a stable precursor to the corresponding ketone.

Table 1: Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates

| Enol Acetate Substrate | Perfluoroalkyl Source | Product | Yield (%) |

|---|---|---|---|

| General Enol Acetate | RfSO2Na | α-Perfluoroalkyl Ketone | 20-85 |

This table illustrates the general applicability and yield range for the electrochemical synthesis of fluorinated ketones from enol acetates. Specific data for this compound was not detailed in the provided search results.

While direct cycloaddition reactions involving this compound for the synthesis of heterocycles are not extensively documented in the provided search results, its structural motif is found in precursors for trifluoromethylated heterocycles. For example, β-alkoxyvinyl trifluoromethyl ketones, which are structurally similar to this compound, are employed in the synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. rsc.org This suggests the potential for this compound to be a precursor for similar heterocyclic systems through analogous reaction pathways. The synthesis of trifluoromethylated heterocycles is an active area of research due to the prevalence of such structures in biologically active molecules. dntb.gov.uanih.gov

This compound can be considered a precursor for the generation of fluoroalkenes, specifically trifluoromethylated dienes. Although a direct deacetylation to a simple fluoroalkene is not explicitly described, related transformations highlight its potential. For instance, the synthesis of 4-trifluoromethyl-2,4-dienamides, a class of functionalized fluoroalkenes, has been achieved, albeit from different starting materials. rsc.org The development of methods for constructing trifluoromethyl-substituted butadienes is of interest for their application in polymer chemistry and as dienes in cycloaddition reactions. youtube.com

Strategies for Introduction of Trifluoromethyl Group

The introduction of a trifluoromethyl group into organic molecules is a key strategy in the development of new pharmaceuticals and agrochemicals. youtube.com this compound can be utilized in reactions that achieve this transformation.

The direct functionalization of C-H bonds to introduce a trifluoromethyl group is a highly sought-after transformation. While specific examples utilizing this compound for this purpose are not detailed in the provided search results, the general strategy is well-established. For example, palladium-catalyzed C-H bond functionalization of acrylamides with 2-bromo-3,3,3-trifluoropropene has been developed to synthesize trifluoromethylated 1,3-butadienes. youtube.com This highlights a strategic approach where a molecule containing a trifluoromethyl group is coupled with a substrate through C-H activation. The reactivity of the vinyl group in this compound suggests its potential as a coupling partner in similar C-H functionalization reactions to introduce the trifluoromethylvinyl moiety, which can then be further transformed.

The double bond in this compound is susceptible to various addition reactions, providing a pathway to introduce the trifluoromethyl group along with other functionalities. The reactivity of fluorinated enol ethers has been reviewed, indicating their utility as building blocks in a wide array of chemical transformations. rsc.org Both electrophilic and nucleophilic additions to the double bond can be envisioned. rsc.orgnih.govmasterorganicchemistry.com The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of such additions. These reactions can lead to the formation of more complex molecules containing the trifluoromethyl group, further demonstrating the versatility of this compound as a synthetic intermediate.

Derivatization of Functionalized Products

The introduction of the trifluoromethyl group via reagents like this compound often yields versatile intermediates that can be further elaborated into more complex molecular architectures. The strategic derivatization of these initial products is a cornerstone of modern synthetic and medicinal chemistry, allowing for the fine-tuning of biological activity and physical properties. Research has demonstrated a variety of transformations that can be applied to trifluoromethylated heterocyclic compounds, such as pyrazoles and isoxazoles, which are common products in such synthetic routes. nih.govnih.govnih.gov

One common strategy involves the transformation of functional groups introduced during the initial synthesis. For instance, trifluoromethylated pyrazoles containing an acyl group can undergo selective deacylation under specific oxidative conditions. nih.gov This allows for the removal of the acyl group to provide a different substitution pattern on the pyrazole (B372694) ring, opening up new avenues for structural diversification. nih.gov

Another avenue for derivatization is the modification of the heterocyclic core itself. Ring-opening reactions of trifluoromethylated isoxazoles can lead to highly functionalized acyclic structures. For example, treatment of isoxazoles with an electrophilic fluorinating agent can induce a ring-opening fluorination to produce α-fluorocyanoketones. researchgate.net These products, in turn, can be subjected to further chemical modifications, such as reduction of the ketone to an alcohol. researchgate.net

Furthermore, functional groups on aryl substituents attached to the trifluoromethylated heterocycle can be readily transformed. Standard organic reactions can be employed to modify these peripheral groups without disturbing the core trifluoromethylated scaffold.

The following tables summarize selected research findings on the derivatization of functionalized, trifluoromethylated products.

Table 1: Derivatization of Trifluoromethylated Pyrazoles

| Starting Material | Reagents and Conditions | Derivatized Product | Research Finding | Reference |

| trans-5-Acyl-3-trifluoromethylpyrazoline | MnO₂, hexane (B92381), heat | 1,3,4-Trisubstituted-3-trifluoromethylpyrazole | The oxidation with MnO₂ in a non-polar solvent like hexane leads to a deacylative aromatization, selectively yielding the C(5)-unsubstituted pyrazole. nih.gov | nih.gov |

| trans-5-Acyl-3-trifluoromethylpyrazoline | MnO₂, DMSO | 1,3,4,5-Tetrasubstituted-3-trifluoromethylpyrazole | Changing the solvent to DMSO in the MnO₂ oxidation step prevents deacylation and leads to the fully substituted, aromatized pyrazole. nih.gov | nih.gov |

| Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 1. LiOH, ethanol (B145695) 2. Amine, EDC, HOBt, Et₃N, THF | 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives | The ester group on the pyrazole ring can be hydrolyzed to a carboxylic acid and subsequently converted to a variety of amides using standard peptide coupling reagents. bibliomed.org | bibliomed.org |

| α,β-Alkynic hydrazones | Hypervalent iodine reagent | 3-Trifluoromethylpyrazoles | A mild and efficient method for the synthesis of 3-trifluoromethylpyrazoles has been established via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent under transition-metal-free conditions. nih.gov | nih.gov |

Table 2: Derivatization of Trifluoromethylated Isoxazoles

| Starting Material | Reagents and Conditions | Derivatized Product | Research Finding | Reference |

| 3,5-Disubstituted isoxazole | Selectfluor®, deprotonation | α-Fluorocyanoketone | Electrophilic fluorination of isoxazoles followed by deprotonation leads to ring-opening and the formation of tertiary fluorinated carbonyl compounds. researchgate.net | researchgate.net |

| α-Fluorocyanoketone | NaBH₄, MeOH | α-Fluorocyanoalcohol | The ketone functionality in the ring-opened product can be selectively reduced to the corresponding alcohol using sodium borohydride. researchgate.net | researchgate.net |

| 5-Acylated N-pentafluoroethyl-1,2,3-triazoles | Microwave heating | Trifluoromethylated cyclopenta[c]isoquinolines, indeno[1,2-c]isoquinolines, 6,6-difluoro-1,3-oxazines, or 1,3-oxazin-6-ones | A thermal ring opening of the starting triazoles, followed by a 1,2-acyl shift formed reactive ketenimines which cyclized after a rearrangement in a substrate-specific manner to provide new trifluoromethylated heterocyclic products. nih.gov | nih.gov |

| Vinyl azides | Trifluoroacetic anhydride (B1165640), NEt₃ | 5-(Trifluoromethyl)isoxazoles | This method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives from various vinyl azides. rsc.org | rsc.org |

These examples underscore the synthetic utility of the initial trifluoromethylated products, which serve as versatile platforms for accessing a wide range of complex molecules with potential applications in pharmaceuticals and materials science. nih.govnih.gov The ability to perform these derivatizations is crucial for developing structure-activity relationships and optimizing the properties of new chemical entities.

Future Research Directions and Challenges

Development of Green Chemistry Approaches

A significant challenge in contemporary chemical synthesis is the integration of green chemistry principles to minimize environmental impact. Traditional synthetic methods often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, leading to significant waste and potential hazards. sruc.ac.uk Future research concerning 1-(trifluoromethyl)vinyl acetate (B1210297) will increasingly focus on developing more sustainable and efficient synthetic pathways.

Key objectives in this area include:

Eco-friendly Solvents: Investigating the use of benign solvent systems, such as supercritical carbon dioxide (scCO₂), water, or ionic liquids, to replace conventional volatile organic compounds. The synthesis of fluorocarbon-vinyl acetate copolymers in scCO₂ without surfactants has already demonstrated a promising path forward. utoronto.ca

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Recyclable Catalysts: Developing robust, heterogeneous, or otherwise recoverable catalysts that can be easily separated from the reaction mixture and reused over multiple cycles, reducing both cost and environmental burden. sruc.ac.uk

The overarching goal is to create processes that are not only scientifically advanced but also economically viable and environmentally responsible, aligning with the growing demand for sustainable chemical manufacturing. sruc.ac.ukunife.it

Stereoselective Synthesis and Control

The presence of a trisubstituted double bond in 1-(trifluoromethyl)vinyl acetate means that its reactions can lead to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions is a critical challenge and a significant area for future research. The ability to selectively synthesize one stereoisomer over another is paramount, particularly in the synthesis of pharmaceuticals and agrochemicals, where biological activity is often dependent on a specific three-dimensional arrangement.

Future research will likely focus on:

Chiral Catalysis: The design and application of new chiral catalysts (metal-based or organocatalysts) to induce high levels of enantioselectivity or diastereoselectivity in reactions involving the vinyl group.

Substrate-Controlled Reactions: Exploring how existing stereocenters in a substrate molecule can influence the stereochemical outcome of its reaction with this compound.

Mechanistic Elucidation: Gaining a detailed understanding of the transition states in stereoselective reactions to rationally design more effective catalysts and reaction conditions.

Success in this area would enable the precise construction of complex, trifluoromethyl-containing molecules with defined stereochemistry, unlocking new possibilities in medicinal chemistry and materials science. For instance, nickel-catalyzed three-component reactions have already shown the potential for achieving high regio- and stereoselectivity in the synthesis of complex enamines. acs.org

Table 1: Example of Stereoselective Synthesis

This table summarizes a reported stereoselective reaction, highlighting the type of control achieved. Future work on this compound would aim for similar levels of precision.

| Reaction Type | Catalyst System | Substrates | Key Outcome | Source |

| Three-component Carboamination | Nickel catalyst with specific ligand | Internal alkynes, Organoboronic acids, Anthranils | High regio- and stereoselectivity for tetrasubstituted enamines | acs.org |

| Conjugate Addition | Sulfur ylides | Dimethyl acetylenedicarboxylate | Exclusive formation of the E-isomer for trisubstituted 1,3-dienes | researchgate.net |

Exploration of Novel Catalytic Systems

Catalysis is central to the modern synthesis and application of specialty chemicals. While palladium-based catalysts are common in vinyl acetate chemistry, there are significant drawbacks, including high cost and catalyst deactivation. researchgate.netaiche.org A major thrust of future research will be the discovery and optimization of novel catalytic systems for reactions involving this compound.

Key areas of investigation will include:

Earth-Abundant Metal Catalysts: Developing catalysts based on more abundant and less expensive metals like copper, nickel, or iron as sustainable alternatives to precious metals like palladium and gold. acs.orgaiche.org For example, PdCu alloys have been identified as promising alternatives to traditional PdAu catalysts for vinyl acetate synthesis. aiche.org

Single-Atom Catalysis: Exploring single-atom alloys (SAAs), where individual palladium atoms are dispersed on a copper support, which can offer unique reactivity and selectivity while maximizing the efficiency of the precious metal. aiche.org

Organocatalysis: Designing metal-free catalytic systems to avoid issues of metal contamination in the final products, which is particularly important for pharmaceutical applications.

Robust and Reusable Catalysts: Focusing on catalyst stability and resistance to deactivation under prolonged reaction conditions to enhance process efficiency and reduce operational costs. researchgate.net

The development of new catalysts will not only improve existing synthetic routes but also enable entirely new types of chemical transformations.

Expansion of Substrate Scope

To maximize the synthetic utility of this compound, it is essential to expand the range of substrates with which it can react effectively. Demonstrating the versatility of this building block across a broad spectrum of reaction partners is a key future challenge. This involves testing its reactivity with various functional groups and molecular scaffolds to establish the robustness and applicability of developed synthetic methods.

Future research will aim to:

Incorporate Diverse Functionality: Systematically study the compatibility of reactions involving this compound with substrates bearing a wide array of functional groups (e.g., halides, boronic esters, amines, alcohols) to map out its synthetic tolerance.

Synthesize Complex Molecules: Apply established reactions to more complex and structurally diverse substrates, including natural products and drug-like molecules, to showcase the method's utility in late-stage functionalization.

Develop New Reaction Partners: Explore entirely new classes of substrates that can participate in novel cycloadditions, cross-couplings, or multicomponent reactions with this compound.

For example, research on trifluoromethyl-substituted oxazoles has shown that a synthetic method can be successfully applied to create a variety of derivatives with different aryl, hetaryl, and alkyl groups, demonstrating a broad substrate scope. acs.org A similar expansion for this compound would significantly elevate its status as a versatile building block in organic synthesis.

Advanced Materials with Tunable Properties

The unique combination of a polymerizable vinyl group and a fluorine-containing moiety makes this compound an attractive monomer for the synthesis of advanced functional polymers. A significant future direction is the creation of new materials with properties that can be precisely tuned for specific applications.

Research in this domain will focus on:

Copolymerization Studies: Copolymerizing this compound with a variety of other monomers to create materials with a wide range of tunable properties, such as thermal stability, chemical resistance, optical clarity, and surface energy. The copolymerization of vinyl acetate with fluorocarbon monomers like tetrafluoroethylene (B6358150) (TFE) and chlorotrifluoroethylene (B8367) (CTFE) has already produced materials with varying glass transition temperatures (Tg) based on their composition. utoronto.ca

Control of Polymer Architecture: Utilizing advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to control the molecular weight, polydispersity, and architecture (e.g., block, graft) of the resulting polymers. researchgate.net

Post-Polymerization Modification: Designing polymers that can be chemically modified after synthesis. For instance, the acetate groups in a poly(TFE-co-VAc) copolymer can be hydrolyzed to vinyl alcohol groups, providing reactive sites for further functionalization. utoronto.ca

These efforts could lead to the development of new materials for applications in high-performance coatings, advanced membranes, optical devices, and biomedical materials.

Table 2: Properties of Fluorocarbon-Vinyl Acetate Copolymers

This table illustrates how copolymer composition can be used to tune the thermal properties of materials derived from vinyl acetate, a key area for future materials science research.

| Comonomer | Fluorocarbon in Copolymer (mol %) | Glass Transition Temperature (Tg) | Polymer Yield (%) | Source |

| Chlorotrifluoroethylene (CTFE) | 13 - 42 | 42 - 53 °C | up to 91% | utoronto.ca |

| Tetrafluoroethylene (TFE) | Not specified | 34 - 41 °C | up to 83% | utoronto.ca |

| Vinylidene Fluoride (B91410) (VDF) | Not specified | 20 - 33 °C | up to 70% | utoronto.ca |

Mechanistic Understanding of Complex Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields and selectivity, and rationally designing new transformations. While new reactions involving this compound may be discovered, a deeper challenge lies in elucidating the intricate pathways through which these transformations occur.

Future research should employ a combination of experimental and computational techniques to:

Identify Intermediates: Use spectroscopic methods (e.g., in-situ NMR, IR) to detect and characterize transient intermediates in a reaction pathway.

Computational Modeling: Utilize Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate the energies of transition states and intermediates, and gain insight into the electronic effects of the trifluoromethyl group. researchgate.net

Isotope Labeling Studies: Employ isotope labeling experiments to trace the path of specific atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.

A thorough mechanistic understanding, such as that pursued for the industrial synthesis of vinyl acetate, allows for the targeted improvement of catalysts and conditions, moving the field from empirical discovery to rational design. researchgate.net

Q & A

Basic: What are the key synthetic routes for 1-(Trifluoromethyl)vinyl acetate, and how is purity optimized?

This compound is synthesized via asymmetric hydroformylation (AHF) using rhodium catalysts paired with chiral ligands. For example, Rh/L1 and Rh/L2 systems achieve high regioselectivity (>90%) and enantiomeric excess (ee) up to 92% under mild conditions (e.g., ambient temperature, 24–48 hours). Key considerations include:

- Catalyst selection : Rhodium with phosphine ligands (e.g., L1, L2, L6) to stabilize transition states.

- Electron-withdrawing groups : The trifluoromethyl (-CF₃) group enhances electrophilicity, improving reaction efficiency.

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Contaminants like unreacted starting materials or byproducts (e.g., linear aldehydes) are minimized via careful monitoring of reaction progress using HPLC (retention time ~0.99 minutes) .

Basic: What safety protocols are critical when handling this compound?

- Volatility : The compound is a volatile organic compound (VOC) with a flash point of ~17.6°C (similar to vinyl acetate derivatives). Use explosion-proof equipment and avoid ignition sources .

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles. For vapor exposure, use NIOSH-approved respirators with organic vapor cartridges.

- First aid : Immediate eye rinsing (15+ minutes) with an eyewash station and medical consultation for inhalation/ingestion.

- Storage : Inert gas (N₂/Ar) atmosphere at 2–8°C to prevent polymerization .

Advanced: How does this compound perform in asymmetric hydroformylation (AHF)?

In AHF, the compound demonstrates exceptional regioselectivity for branched aldehydes due to steric and electronic effects of the -CF₃ group. Key findings include: